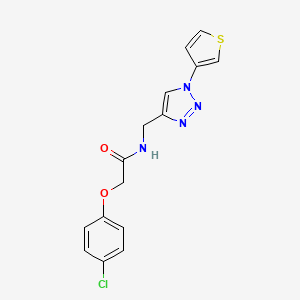

2-氧代-N-(3-(2-苯基吗啉基)丙基)-2H-咔曼-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-oxo-N-(3-(2-phenylmorpholino)propyl)-2H-chromene-3-carboxamide" is a derivative of the chromene carboxamide family, which has been extensively studied due to its pharmacological significance. Chromene carboxamides have been identified as potential inhibitors of monoamine oxidase-B and as ligands for adenosine receptors, particularly the A3 subtype . The chromene scaffold is a privileged structure in drug discovery, and its derivatives have been evaluated for various biological activities, including HIV-1 integrase inhibition .

Synthesis Analysis

The synthesis of chromene carboxamide derivatives typically involves a multi-step pathway starting from 2-hydroxybenzaldehyde and diethyl malonate, followed by hydrolysis and coupling with different aromatic amines . The specific synthesis route for the compound is not detailed in the provided papers, but similar compounds have been synthesized through related pathways, indicating the versatility and adaptability of the synthetic methods for this class of compounds.

Molecular Structure Analysis

The molecular structure of chromene carboxamide derivatives has been characterized using various spectroscopic techniques, including Fourier Transform Infrared Spectroscopy, Nuclear Magnetic Resonance, and Mass Spectroscopy . X-ray crystallography has been employed to determine the molecular and supramolecular structures, revealing detailed conformational and structural information . These studies have shown that the molecular conformations of these compounds are influenced by intramolecular interactions, which can affect their biological activity .

Chemical Reactions Analysis

Chromene carboxamide derivatives can undergo chemical reactions such as reductive ring opening, as seen in the conversion of chromano-piperidine-fused isoxazolidines to 2-(methylamino)-4-oxo-N-phenyl-N-propyl-4H-chromene-3-carboxamide . This process involves reductive NO bond cleavage followed by tandem intramolecular rearrangements, demonstrating the reactivity and potential for chemical modification of the chromene scaffold .

Physical and Chemical Properties Analysis

The physical and chemical properties of chromene carboxamide derivatives are closely related to their molecular structure. The presence of intramolecular hydrogen bonds and the planarity of the molecules can influence their solubility, stability, and reactivity . The crystal structure of related compounds, such as 4-oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide, is sustained by hydrogen bonds, which can also affect the compound's physical properties and its interactions with biological targets .

科学研究应用

晶体学研究

已对4-氧代-N-苯基-4H-香豆素-2-甲酰胺及其衍生物进行了晶体学性质研究。这些化合物,包括类似的香豆素-甲酰胺,展现出在不同空间群中独特的构象和结晶模式,酰胺氧原子和吡喃环氧原子的取向存在变化(Reis et al., 2013)。

合成和生物学性质

研究已探索了香豆素-甲酰胺衍生物的合成及其生物学性质。例如,研究了一系列2-氧代-N-(4-氧代2-取代苯基-1,3-噻唑啉-3-基)-2H-香豆素-3-甲酰胺的合成及其抗菌性能(Ramaganesh et al., 2010)。

环保合成方法

已开发了用于2-氧代-2H-香豆素-3-甲酰胺的环保合成方法,利用水溶液和催化过程,以提高原子经济性和产率(Proença & Costa, 2008)。

抗微生物应用

基于香豆素的N-杂环化合物,包括2-氧代-2H-香豆素-3-甲酰胺衍生物,在各种研究中展现出显著的抗微生物活性。这些化合物已被用作新的具有高抗微生物活性的唑类系统的构建模块(Azab et al., 2017)。

辐射生物学中的分子探针

已开发了2-氧代-2H-香豆素-3-甲酰胺衍生物作为分子探针,用于检测生物系统中辐射产生的羟基自由基。这些化合物在理解分子水平上辐射的影响方面具有应用(Singh et al., 2008)。

绿色化学合成

已将邻苯二甲酰亚胺用作2-氧代-2H-香豆素-3-甲酰胺衍生物的合成催化剂,提供了一种环保且具有成本效益的方法(Kiyani & Daroonkala, 2015)。

作用机制

The mechanism of action would depend on the specific biological target of this compound. Many chromene derivatives have shown diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial activities . Similarly, compounds containing a phenylmorpholino group are known to have versatile biological activities.

未来方向

属性

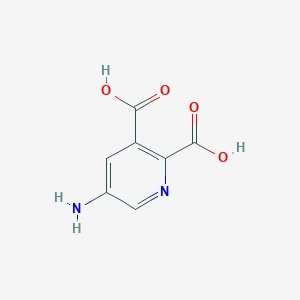

IUPAC Name |

2-oxo-N-[3-(2-phenylmorpholin-4-yl)propyl]chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O4/c26-22(19-15-18-9-4-5-10-20(18)29-23(19)27)24-11-6-12-25-13-14-28-21(16-25)17-7-2-1-3-8-17/h1-5,7-10,15,21H,6,11-14,16H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHFSNUPJAVPMME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CCCNC(=O)C2=CC3=CC=CC=C3OC2=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-oxo-N-(3-(2-phenylmorpholino)propyl)-2H-chromene-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3-chlorophenyl)methoxy]-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide](/img/structure/B2499039.png)

![4-(4-Ethylpiperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2499042.png)

![3-(1H-benzotriazol-1-yl)-N'-[(E)-naphthalen-1-ylmethylidene]propanehydrazide](/img/structure/B2499044.png)

![6-(Tert-butylsulfonyl)-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2499049.png)

![2-Chloro-N-[3-(2-chloro-6-methylphenyl)propyl]acetamide](/img/structure/B2499052.png)

![1-[(4-Fluorophenyl)methyl]-3-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}urea](/img/structure/B2499054.png)

![2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide](/img/structure/B2499055.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2499056.png)

![3-((5-(benzylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2499060.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2499061.png)